(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid involves several steps, including the formation of the hexahydronaphthalene core and the subsequent functionalization of the molecule. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds and other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its chiral centers make it a valuable tool for investigating stereochemistry in biological systems.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In industry, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydronaphthalene derivatives and molecules with similar functional groups. Examples include:
- (E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid analogs
- Other tetramethyl-substituted hexahydronaphthalenes
Uniqueness
What sets this compound apart is its specific arrangement of chiral centers and conjugated double bonds, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H38O4 |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C25H38O4/c1-8-17(3)23(28)29-21-15-19(5)24(6,13-12-16(2)14-22(26)27)20-11-9-10-18(4)25(20,21)7/h8,10,14,19-21H,9,11-13,15H2,1-7H3,(H,26,27)/b16-14+,17-8+/t19-,20+,21-,24-,25+/m1/s1 |
InChI Key |
XEAOZVIWAIPENF-JNMAUSSQSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C[C@H]([C@@]([C@H]2[C@@]1(C(=CCC2)C)C)(C)CC/C(=C/C(=O)O)/C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C(C2C1(C(=CCC2)C)C)(C)CCC(=CC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.